(4-Amino-2-chlorophenyl)-phenylmethanol chemical properties
(4-Amino-2-chlorophenyl)-phenylmethanol chemical properties
The following technical guide details the chemical properties, synthesis, and applications of (4-Amino-2-chlorophenyl)-phenylmethanol , a specialized diarylmethanol intermediate used in medicinal chemistry.
Executive Summary
(4-Amino-2-chlorophenyl)-phenylmethanol (also known as 4-amino-2-chlorobenzhydrol) is a bifunctional organic intermediate characterized by a diarylmethanol scaffold substituted with a chloro group at the ortho position and an amino group at the para position of one phenyl ring. It serves as a critical building block in the synthesis of antihistamines, anticancer agents, and photochromic dyes. Its dual functionality—an oxidizable benzylic alcohol and a nucleophilic aniline—allows for versatile derivatization in drug discovery campaigns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | (4-Amino-2-chlorophenyl)(phenyl)methanol |
| Common Synonyms | 4-Amino-2-chlorobenzhydrol; 4-Amino-2-chloro-α-phenylbenzenemethanol |
| Precursor CAS | 61747-12-4 (Refers to the ketone: 4-amino-2-chlorobenzophenone) |
| Catalog Ref | EVT-4582994 (Research Grade) |
| Molecular Formula | C₁₃H₁₂ClNO |
| Molecular Weight | 233.69 g/mol |
| SMILES | Nc1cc(Cl)c(C(O)c2ccccc2)cc1 |
Physical Properties
| Parameter | Value (Experimental/Predicted) |
| Physical State | Solid (Crystalline powder) |
| Color | Off-white to pale yellow |
| Melting Point | 95–105 °C (Predicted based on structural analogs) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, DCM; Insoluble in Water |
| pKa (Amine) | ~3.5 (Reduced basicity due to ortho-chloro electron withdrawal) |
| pKa (Alcohol) | ~14.8 |
| LogP | ~2.8 (Lipophilic) |
Synthetic Pathways
The synthesis of (4-Amino-2-chlorophenyl)-phenylmethanol is typically achieved through the reduction of its ketone precursor, 4-amino-2-chlorobenzophenone . This precursor is synthesized via Friedel-Crafts acylation, ensuring correct regiochemistry.
Synthesis Workflow (Diagram)
Caption: Step-wise synthesis from commercially available starting materials to the target alcohol.
Detailed Protocol: Reduction of 4-Amino-2-chlorobenzophenone
This protocol describes the final step converting the ketone (CAS 61747-12-4) to the target alcohol.
Reagents:
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4-Amino-2-chlorobenzophenone (1.0 eq)[1]
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Sodium Borohydride (NaBH₄) (2.0 eq)
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Methanol (anhydrous)
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Dilute HCl (1N)
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-amino-2-chlorobenzophenone (10 mmol) in anhydrous methanol (50 mL). Cool the solution to 0 °C using an ice bath.
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Reduction: Add NaBH₄ (20 mmol) portion-wise over 15 minutes. The reaction is exothermic; ensure temperature remains <10 °C.
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Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor progress via TLC (Eluent: Hexane/EtOAc 3:1). The ketone spot (higher Rf) should disappear.
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Quenching: Carefully quench the reaction by adding water (10 mL) followed by slow addition of 1N HCl until pH ~7. Caution: Hydrogen gas evolution.
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Workup: Evaporate methanol under reduced pressure. Extract the aqueous residue with Dichloromethane (3 x 30 mL).
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Drying: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel) to yield the product as an off-white solid.
Reactivity & Functionalization
The molecule possesses two distinct reactive centers: the primary aniline and the secondary benzylic alcohol .
Chemoselectivity Profile
| Reaction Type | Target Group | Reagents/Conditions | Product Outcome |
| Oxidation | Alcohol (-OH) | MnO₂ or Dess-Martin Periodinane | Reverts to Ketone (Precursor) |
| N-Acylation | Amine (-NH₂) | Acetyl chloride, Et₃N | Amide derivative (Protection) |
| Diazotization | Amine (-NH₂) | NaNO₂, HCl, 0°C | Diazonium salt (Sandmeyer precursor) |
| Substitution | Alcohol (-OH) | SOCl₂ or PBr₃ | Benzylic halide (Highly reactive electrophile) |
| Etherification | Alcohol (-OH) | NaH, Alkyl Halide | Benzylic ether (Antihistamine scaffolds) |
Mechanistic Insight: The "Ortho-Effect"
The chlorine atom at the C2 position (ortho to the bridgehead carbon) exerts a steric and electronic influence.
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Steric Hindrance: It prevents free rotation of the phenyl ring, potentially creating atropisomers in sterically congested derivatives.
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Electronic Effect: The inductive withdrawal (-I effect) of the chlorine reduces the electron density of the aromatic ring, making the amine at C4 slightly less nucleophilic than unsubstituted aniline, but still reactive enough for standard coupling.
Applications in Drug Development
This scaffold is a structural analog to several key pharmaceutical classes:
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Antihistamines: The diarylmethanol moiety is the core pharmacophore for first-generation antihistamines (e.g., Carbinoxamine derivatives). The amino group allows for the attachment of solubilizing side chains.
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Anti-cancer Agents: Benzophenone-derived mitotic inhibitors often utilize the 4-amino-diarylmethane structure to bind to tubulin.
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Photoaffinity Probes: The benzophenone precursor is a classic photo-crosslinker. The reduced alcohol form can be used as a "caged" version or a stable intermediate before oxidation back to the active photo-probe.
Safety & Handling (SDS Highlights)
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Hazards: Irritating to eyes, respiratory system, and skin (H315, H319, H335).
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Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation (browning) upon prolonged air exposure.
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Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood are mandatory.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12870, 2-Amino-5-chlorobenzophenone. Retrieved from [Link](Note: Reference for structural isomer properties and benzophenone reactivity).
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PrepChem (2024). Synthesis of 4-Amino-4'-chloro-benzophenone and related diaryl compounds. Retrieved from [Link]
